molecular formula C46H98Br2N2 B12849438 N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide

N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide

Cat. No.: B12849438
M. Wt: 839.1 g/mol
InChI Key: OAKIYDLQRDVUHG-UHFFFAOYSA-L
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Description

N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide is a quaternary ammonium compound known for its surfactant properties. This compound is characterized by its long hydrophobic alkyl chains and a hydrophilic quaternary ammonium head, making it useful in various applications, including detergents, disinfectants, and phase transfer catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N1,N6,N6-tetramethylhexane-1,6-diamine with an appropriate alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

    Starting Material: N1,N1,N6,N6-tetramethylhexane-1,6-diamine.

    Reagent: Octadecyl bromide.

    Solvent: Acetonitrile or ethanol.

    Conditions: Reflux for several hours.

The product is then purified by recrystallization or column chromatography to obtain the desired quaternary ammonium compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is typically carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is often purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, sulfate, or nitrate.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium group.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the quaternary ammonium structure.

Common Reagents and Conditions

    Substitution: Silver nitrate (AgNO3) in aqueous solution can be used to replace the bromide ion with a nitrate ion.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can induce hydrolysis.

Major Products

    Substitution: Formation of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium nitrate.

    Oxidation: Potential formation of oxidized derivatives, although these are less common.

    Hydrolysis: Breakdown products such as N1,N1,N6,N6-tetramethylhexane-1,6-diamine and octadecanol.

Scientific Research Applications

N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.

    Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of detergents and surfactants due to its ability to lower surface tension.

Mechanism of Action

The mechanism of action of N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which explains its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Dodecyltrimethylammonium bromide (DTAB): Similar structure but with shorter alkyl chains.

    Hexadecylpyridinium chloride: A pyridinium-based surfactant with comparable applications.

Uniqueness

N1,N1,N6,N6-Tetramethyl-N1,N6-dioctadecylhexane-1,6-diaminium bromide is unique due to its specific combination of long hydrophobic chains and a quaternary ammonium head, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and antimicrobial properties.

Properties

Molecular Formula

C46H98Br2N2

Molecular Weight

839.1 g/mol

IUPAC Name

6-[dimethyl(octadecyl)azaniumyl]hexyl-dimethyl-octadecylazanium;dibromide

InChI

InChI=1S/C46H98N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-43-47(3,4)45-41-37-38-42-46-48(5,6)44-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-46H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

OAKIYDLQRDVUHG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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